molecular formula C21H25NOS B2671042 1-(4-Benzylpiperidin-1-yl)-2-(p-tolylthio)ethanone CAS No. 358725-76-5

1-(4-Benzylpiperidin-1-yl)-2-(p-tolylthio)ethanone

Cat. No.: B2671042
CAS No.: 358725-76-5
M. Wt: 339.5
InChI Key: QKMZGNZAAQQCGG-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-2-(p-tolylthio)ethanone is a chemical compound of interest in medicinal chemistry and biochemical research, particularly in the study of kinase inhibition. Its molecular structure, featuring a benzylpiperidine moiety linked to a p-tolylthio ketone, is characteristic of scaffolds designed to interact with ATP-binding sites in various enzyme targets. This compound is primarily utilized in high-throughput screening assays to identify and characterize novel signaling pathways and to investigate the structure-activity relationships (SAR) of potential kinase inhibitors. Research involving this chemical probe can provide valuable insights into cellular processes like proliferation and apoptosis , contributing to the early-stage discovery of new therapeutic agents. It is supplied as a high-purity solid for use in controlled laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(4-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NOS/c1-17-7-9-20(10-8-17)24-16-21(23)22-13-11-19(12-14-22)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMZGNZAAQQCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Benzylpiperidin-1-yl)-2-(p-tolylthio)ethanone, with the molecular formula C21H25NOS and a molecular weight of 339.5 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article examines its biological activity, focusing on its interactions with various receptors and its implications in medicinal chemistry.

  • Molecular Formula: C21H25NOS
  • Molecular Weight: 339.5 g/mol
  • CAS Number: 358725-76-5
  • Purity: Typically 95% .

Receptor Affinity

Research indicates that compounds related to the piperidine structure, such as those containing benzyl groups, often exhibit significant affinity for sigma receptors. A study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives revealed a high affinity for sigma1 receptors (Ki values as low as 3.90 nM) and moderate affinity for sigma2 receptors . This suggests that this compound may also interact with these receptors, potentially influencing neuropharmacological outcomes.

Table 1: Receptor Affinities of Related Compounds

Compound NameSigma1 Ki (nM)Sigma2 Ki (nM)
N-(1-benzylpiperidin-4-yl)phenylacetamide3.90240
2-fluoro-substituted analogue3.56667

Case Study: Sigma Receptor Interaction

A significant study focused on the quantitative structure-activity relationship (QSAR) of piperidine derivatives indicated that substituents on the aromatic rings could modulate receptor affinities dramatically. The presence of electron-donating groups was found to enhance sigma receptor binding, which may be relevant for designing derivatives of this compound aimed at therapeutic applications .

Research Implications

The high selectivity for sigma receptors demonstrated by related compounds positions them as potential candidates for developing new radiotracers in imaging studies or as therapeutic agents in treating neurodegenerative diseases. The ability to modify the compound's structure could lead to enhanced efficacy and reduced side effects.

Scientific Research Applications

Biological Activities

  • Sigma Receptor Interaction :
    • Research indicates that compounds related to 1-(4-benzylpiperidin-1-yl)-2-(p-tolylthio)ethanone exhibit significant binding affinity for sigma receptors, particularly sigma-1 receptors. These receptors are implicated in various neurological processes and may play a role in the modulation of pain, depression, and anxiety .
    • A study demonstrated that modifications to the piperidine structure can enhance selectivity and affinity for these receptors, suggesting potential for developing therapeutics targeting neuropsychiatric disorders .
  • Anticandidal Activity :
    • The compound has been evaluated for its antifungal properties, specifically against Candida species. It was found to possess notable activity, indicating its potential as a therapeutic agent in treating fungal infections .
  • Synthesis of Derivatives :
    • The synthesis of derivatives of this compound has led to the discovery of compounds with enhanced biological activities. For example, modifications involving thiophene or indole groups have shown improved receptor binding profiles and biological efficacy .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials :
    • Benzylpiperidine and p-tolylthioacetone are common precursors.
  • Reaction Conditions :
    • The synthesis often requires controlled conditions such as temperature and solvent choice to optimize yield and purity.
  • Characterization :
    • Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Sigma Receptor Binding Affinity

A study published in 2001 explored the structure-activity relationship of benzylpiperidine derivatives, including those similar to this compound. The findings indicated that modifications could lead to increased selectivity for sigma receptors, which may enhance therapeutic effects in treating conditions like depression and anxiety disorders .

Case Study 2: Antifungal Efficacy

In an investigation into new antifungal agents, derivatives of this compound demonstrated significant activity against various Candida strains. The study highlighted the compound's potential application in developing new antifungal therapies .

Summary Table of Applications

Application AreaDescriptionReferences
Sigma Receptor BindingSignificant binding affinity for sigma-1 receptors; potential in neuropsychiatric treatments
Antifungal ActivityNotable efficacy against Candida species; potential for antifungal drug development
Derivative SynthesisModification leads to improved biological activity and receptor selectivity

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine/Piperazine-Based Ethanones
Compound Name Key Structural Features Biological Activity (IC₅₀/pIC₅₀) Reference
2-(2-(4-Benzylpiperazin-1-yl)ethanone Piperazine ring, benzyl group, ethanone Acetylcholinesterase inhibition (IC₅₀ = 0.91 μM)
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone Fluorophenyl substituent, piperidine ring Laboratory research use
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone Nitrophenyl group, piperidine ring Amide isomerization (ΔG‡ ≈ 67 kJ/mol)
Target Compound Benzylpiperidine, p-tolylthioether Not explicitly reported

Key Observations :

  • The p-tolylthioether group distinguishes it from acetylcholinesterase inhibitors like compound 4a (), which uses an electron-withdrawing chloro substituent for enhanced activity .
Thioether-Containing Ethanones
Compound Name Key Structural Features Biological Activity (pIC₅₀) Reference
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Indole core, dual nitro groups, thioether Antimalarial (pIC₅₀ = 8.21 vs. chloroquine 7.55)
Target Compound Piperidine core, p-tolylthioether Not explicitly reported

Key Observations :

  • Thioether-linked aromatic groups (e.g., p-tolyl or nitrophenyl) are critical for antimalarial activity in indole derivatives . The target compound’s p-tolylthioether may offer similar electronic properties but lacks the nitro groups that enhance potency in compounds.
Heterocyclic Ethanones
Compound Name Key Structural Features Biological Activity Reference
1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone Benzofuran, triazole substituent Substrate for microbiological reduction
JWH-250 (Indol-3-yl-ethanone) Indole core, methoxyphenyl group Synthetic cannabinoid activity

Key Observations :

  • The target compound’s piperidine-thioether structure diverges from indole- or benzofuran-based ethanones, which are tailored for receptor binding (e.g., cannabinoid receptors) or microbial reduction .

Physicochemical and Spectroscopic Comparisons

  • Isomerization Behavior: 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits amide bond isomerization with an energy barrier of ~67 kJ/mol, as shown by variable-temperature NMR . The target compound’s thioether linkage may reduce such isomerization due to restricted rotation compared to amide bonds.
  • Spectroscopic Analysis: Piperazine/piperidine ethanones (e.g., a) are characterized by distinct ¹H/¹³C NMR shifts for substituents near the carbonyl group . The target compound’s p-tolylthioether would likely show deshielded protons adjacent to sulfur in NMR.

Research and Development Implications

  • Pharmacological Potential: The structural similarities to acetylcholinesterase inhibitors () and antimalarial agents () suggest the target compound could be optimized for these applications.
  • Synthetic Challenges: Introducing the p-tolylthioether group may require selective thiol-alkylation steps, as seen in ’s synthesis of α-thioether ethanones .

Q & A

Q. What synthetic methodologies are commonly employed for 1-(4-Benzylpiperidin-1-yl)-2-(p-tolylthio)ethanone, and how can reaction conditions be optimized?

The synthesis of piperidine-derived ketones like this compound typically involves multistep organic reactions , such as nucleophilic substitution, acylation, or coupling reactions. For example:

  • Step 1 : Formation of the benzylpiperidine moiety via alkylation or reductive amination of piperidine derivatives .
  • Step 2 : Introduction of the thioether group (p-tolylthio) through thiol-ene reactions or nucleophilic displacement of halogenated intermediates .
  • Step 3 : Ketone formation via Friedel-Crafts acylation or oxidation of secondary alcohols .

Q. Optimization Strategies :

  • Use anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) to enhance acylation efficiency .
  • Monitor reaction progress with HPLC or TLC to isolate intermediates and minimize side products .
  • Adjust solvent polarity (e.g., n-hexane/EtOAc mixtures) for improved crystallization and purity .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Approach :

  • ¹H/¹³C-NMR : Identify key peaks, such as the benzylpiperidine protons (δ 1.5–3.5 ppm for piperidine protons, δ 4.5–4.6 ppm for N-CH₂ groups) and p-tolylthio aromatic protons (δ 7.2–7.4 ppm). Compare with analogous compounds (e.g., compound 66 in shows piperidine protons at δ 2.11 ppm for CH₃ and δ 3.4–4.6 ppm for N-CH₂).
  • HPLC : Assess purity (>95% peak area at 254 nm) and retention time consistency (e.g., 13.036 minutes for compound 22b in ).
  • Elemental Analysis : Verify C/H/N ratios (e.g., discrepancies >0.3% indicate impurities) .

Pitfalls : Overlapping peaks in NMR (e.g., piperidine ring protons) may require 2D techniques like COSY or HSQC .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In Vitro Assays : Screen for cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase or protease targets), or antimicrobial activity (MIC testing) using standardized cell lines (e.g., HEK-293, HeLa) .
  • Dose-Response Curves : Use concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values.
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out nonspecific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Case Study : If one study reports potent anticancer activity while another shows no effect:

  • Experimental Variability : Check differences in cell lines (e.g., MCF-7 vs. HepG2) or assay protocols (e.g., incubation time, serum concentration) .
  • Compound Stability : Degradation during storage (e.g., hydrolysis of the thioether group) may reduce efficacy. Use LC-MS to verify stability and store samples at –20°C under inert gas .
  • Data Normalization : Normalize results to internal standards (e.g., β-actin for Western blots) to account for loading errors .

Q. What strategies are effective for optimizing synthetic yield and scalability?

Advanced Techniques :

  • Flow Chemistry : Continuous flow reactors reduce reaction time and improve heat management for large-scale synthesis .
  • Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce waste and enhance regioselectivity .
  • Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, solvent ratio, catalyst loading) and predict optimal conditions .

Example : Compound 66 achieved 99% yield using optimized catalyst loading and inert atmosphere .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

SAR Framework :

  • Core Modifications : Replace the p-tolylthio group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to alter electron density and binding affinity .
  • Piperidine Substitution : Introduce bulkier groups (e.g., isopropyl) at the 4-position to enhance steric hindrance and selectivity .
  • Bioisosteres : Replace the ketone with a bioisostere (e.g., amide or sulfone) to improve metabolic stability .

Data-Driven Example : Compound 25 (84% yield) with a 4-isopropylphenyl group showed improved activity over unsubstituted analogs .

Q. What analytical methods address discrepancies in spectral data interpretation?

Contradiction Scenario : Conflicting NMR assignments for piperidine protons.

  • Resolution :
    • Use DEPT-135 to distinguish CH₂ and CH₃ groups.
    • Compare with X-ray crystallography data (e.g., bond lengths and angles in biphenyl derivatives ).
    • Validate via computational modeling (DFT calculations for predicted chemical shifts) .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

Best Practices :

  • Batch Consistency : Characterize each synthetic batch via NMR, HPLC, and elemental analysis .
  • Assay Replicates : Perform triplicate experiments with independent compound preparations.
  • Documentation : Report detailed protocols (e.g., cell passage number, serum lot) in supplementary materials .

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